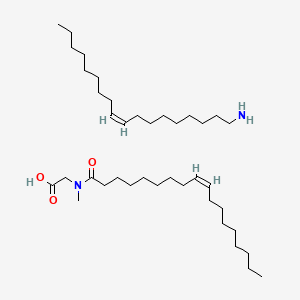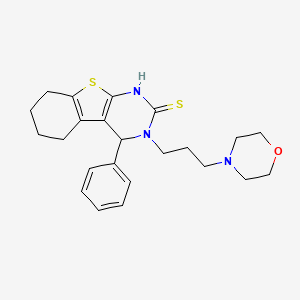
(3E,3'''E)-3,3'-((3E,5E)-1,2,4-Trithiolane-3,5-diylidene)bis(1,1'-bi(cyclopentyliden)-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of NSC 290664 involves automated density functional theory (DFT) calculations at the M06-2X/def2-TZVP level of theory. This method was applied to 42,577 small organic molecules, resulting in 290,664 bond dissociation enthalpies . The synthetic routes and reaction conditions for NSC 290664 are highly dependent on the specific molecular structure and the desired bond dissociation energies.
Analyse Chemischer Reaktionen
NSC 290664 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
NSC 290664 has a wide range of scientific research applications, including:
Biology: The compound’s bond dissociation enthalpies are crucial for understanding the reactivity and stability of biological molecules.
Medicine: NSC 290664 is used in drug metabolism studies to predict how drugs will break down in the body.
Industry: It is applied in polymer synthesis, thermal stability studies, and lignin depolymerization.
Wirkmechanismus
The mechanism of action of NSC 290664 involves its ability to accurately predict bond dissociation enthalpies. This prediction is achieved through a machine learning model that uses graph neural networks trained on a subset of bond dissociation enthalpy data. The molecular targets and pathways involved include the major sites of hydrogen abstraction and the dominant molecular fragmentation pathways .
Vergleich Mit ähnlichen Verbindungen
NSC 290664 is unique in its ability to provide highly accurate bond dissociation enthalpy predictions at a fraction of the computational cost compared to traditional methods. Similar compounds include other small organic molecules with bond dissociation enthalpies calculated using density functional theory. NSC 290664 stands out due to its extensive dataset and the efficiency of its predictive model .
Eigenschaften
CAS-Nummer |
61656-32-4 |
|---|---|
Molekularformel |
C22H24O2S3 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(5E)-2-cyclopentylidene-5-[(5E)-5-(3-cyclopentylidene-2-oxocyclopentylidene)-1,2,4-trithiolan-3-ylidene]cyclopentan-1-one |
InChI |
InChI=1S/C22H24O2S3/c23-19-15(13-5-1-2-6-13)9-11-17(19)21-25-22(27-26-21)18-12-10-16(20(18)24)14-7-3-4-8-14/h1-12H2/b21-17+,22-18+ |
InChI-Schlüssel |
SYNOZXWMRTWNAH-KSTNYAOJSA-N |
Isomerische SMILES |
C1CC(=C2C(=O)/C(=C\3/SS/C(=C\4/C(=O)C(=C5CCCC5)CC4)/S3)/CC2)CC1 |
Kanonische SMILES |
C1CCC(=C2CCC(=C3SC(=C4CCC(=C5CCCC5)C4=O)SS3)C2=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)








![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)




